2-benzyloxetan-3-one
Description
Properties
CAS No. |
1488410-76-9 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxetan-3-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-2-phenylpropanoic acid derivatives under acidic conditions. This reaction forms the oxetane ring through the formation of a carbon-oxygen bond .
Another method involves the use of epoxide ring-opening reactions followed by cyclization. For example, the reaction of benzyl bromide with glycidol in the presence of a base can yield this compound through a series of steps involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-benzyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-benzyloxetan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules that can interact with specific biological targets.
Medicine: It is a precursor for the synthesis of potential drug candidates with various therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-benzyloxetan-3-one involves its reactivity as a ketone and an oxetane. The strained four-membered ring makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Functional Group Comparisons
- Benzeneacetaldehyde (CAS: 122-78-1) : A linear aldehyde with a benzene ring. Unlike 2-benzyloxetan-3-one, it lacks the strained oxetane ring, resulting in lower metabolic stability .
- Its applications focus on intermediates for antihistamines (e.g., diphenhydramine) rather than chiral building blocks .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, its oxetane ring imparts unique properties:
- Ring Strain : The four-membered oxetane ring increases reactivity compared to five- or six-membered cyclic ketones.
- Polarity : The ketone group enhances solubility in polar solvents relative to purely aromatic analogs (e.g., 2-phenylundecane, CAS: 4536-88-3) .
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodology :
- FAIR Data Principles : Publish raw spectra, chromatograms, and crystallographic data in open repositories.
- Detailed Protocols : Document reaction conditions (e.g., solvent grade, equipment calibration) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
